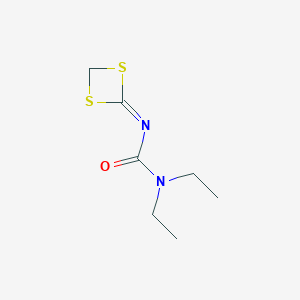
N'-1,3-Dithietan-2-ylidene-N,N-diethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea is an organic compound characterized by the presence of a dithietane ring fused with a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea typically involves the reaction of diethylamine with a dithietane precursor under controlled conditions. One common method includes the use of 1,3-dithietane-2-thione, which reacts with diethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the dithietane ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithietane derivatives.
Substitution: Substituted dithietane derivatives.
Applications De Recherche Scientifique
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-diethylurea involves its interaction with specific molecular targets. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar structure but with a thiourea moiety instead of urea.
1,3-Dithiol-2-ylidene derivatives: Compounds containing the 1,3-dithiol-2-ylidene group, used in organic electronics and materials science.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-diethylurea is unique due to its specific combination of a dithietane ring and a urea moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
59754-11-9 |
|---|---|
Formule moléculaire |
C7H12N2OS2 |
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
3-(1,3-dithietan-2-ylidene)-1,1-diethylurea |
InChI |
InChI=1S/C7H12N2OS2/c1-3-9(4-2)6(10)8-7-11-5-12-7/h3-5H2,1-2H3 |
Clé InChI |
NCCCIKPUYLJTLC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N=C1SCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


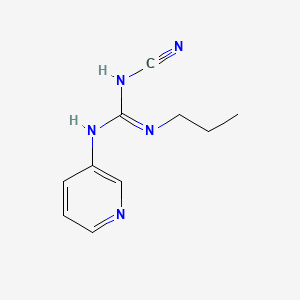


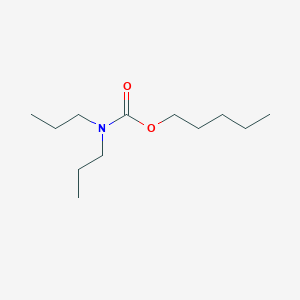
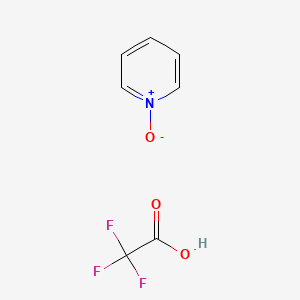
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)

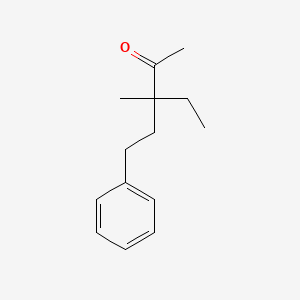
![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
sulfanium chloride](/img/structure/B14620008.png)
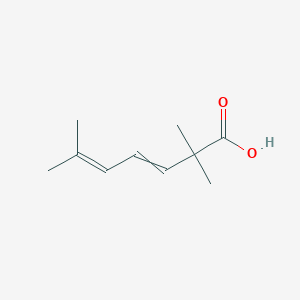
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
